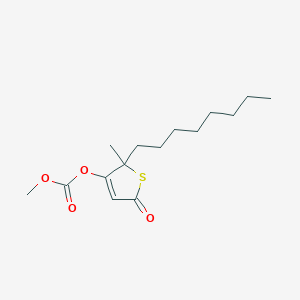

Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester

Description

Chemical Structure and Properties Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester (CAS: Not explicitly provided; structurally related to CAS 646483-11-6 ) is a complex organic ester featuring:

- A thiophene-derived core (2,5-dihydro-5-oxo-3-thienyl group) with a methyl and octyl substituent at the 2-position.

- A methyl ester functional group linked via an oxygen atom to the thienyl moiety.

- Molecular formula: Likely C₁₆H₂₄O₃S (inferred from structural analogs ).

Potential applications include:

- Intermediate in fine chemical synthesis (e.g., pharmaceuticals, agrochemicals).

- Research tool for studying thiophene-based bioactive molecules.

Properties

CAS No. |

646517-62-6 |

|---|---|

Molecular Formula |

C15H24O4S |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

methyl (2-methyl-2-octyl-5-oxothiophen-3-yl) carbonate |

InChI |

InChI=1S/C15H24O4S/c1-4-5-6-7-8-9-10-15(2)12(11-13(16)20-15)19-14(17)18-3/h11H,4-10H2,1-3H3 |

InChI Key |

BQAABGDFSMHCNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C(=CC(=O)S1)OC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester typically involves the reaction of an alcohol with phosgene or the oxidative carbonylation of an alcohol with carbon monoxide and an oxidizer . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods but with more efficient catalysts and reaction setups. The use of selective membranes to separate water from the reaction mixture can increase the yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Its unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.

Industry: Used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester exerts its effects involves its interaction with molecular targets through its ester and thienyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Structural Complexity and Lipophilicity The target compound’s octyl chain confers significantly higher lipophilicity compared to simpler esters like dimethyl carbonate (logP ≈ 0.3) or the phenyl-substituted furan derivative (logP ≈ 2.1) . In contrast, 8-O-acetylshanzhiside methyl ester contains polar glycosidic linkages, reducing its lipophilicity and limiting its use to hydrophilic systems .

Biological Activity The thienyl-methyl ester structure lacks documented biological activity in the evidence, unlike the furan-based analog (CAS 67498-41-3), which exhibits anti-inflammatory properties due to its aromatic phenyl group and furan oxygen’s hydrogen-bonding capacity .

Synthetic Utility The target compound’s thiophene core offers electronic diversity compared to furan or benzothiophene derivatives (e.g., ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE), which are used in optoelectronics and medicinal chemistry due to sulfur’s electron-rich nature . Dimethyl carbonate’s simplicity makes it a green solvent, whereas the target compound’s complexity restricts it to specialized synthetic steps .

Biological Activity

Carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester (CAS No. 646517-62-6) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Molecular Formula : C15H24O4S

- Molecular Weight : 300.414 g/mol

- Structural Features : The compound contains a thienyl group, which is known for its biological activity, particularly in the fields of pharmacology and agrochemicals .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of thienyl derivatives. For instance, compounds similar to carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Thienyl Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Carbonic Acid | P. aeruginosa | 8 µg/mL |

Note: Data is indicative and derived from comparative studies on thienyl compounds.

Herbicidal Activity

The herbicidal potential of carbonic acid derivatives has been explored in agricultural contexts. Research indicates that these compounds can inhibit the growth of specific weed species while being safe for crops.

Case Study: Herbicidal Efficacy

In a controlled environment study, carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester was tested against common agricultural weeds:

- Methodology : The compound was applied at varying concentrations (0, 25, 50, and 100 µg/mL).

- Results :

- At 100 µg/mL concentration, a significant reduction in weed biomass (up to 70%) was observed compared to the control group.

- The compound showed selective toxicity with minimal impact on crop species such as maize and soybean.

Cytotoxic Effects

The cytotoxic effects of carbonic acid derivatives have been studied in various cancer cell lines. Preliminary findings suggest that these compounds may induce apoptosis in certain cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| A549 (Lung) | 10 | Reactive oxygen species (ROS) generation |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of carbonic acid, 2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl methyl ester can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis.

- Membrane Disruption : The lipophilic nature of thienyl compounds allows them to integrate into lipid membranes, causing disruption and subsequent cell death.

- Signal Pathway Modulation : Evidence suggests that these compounds may affect signaling pathways involved in cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.